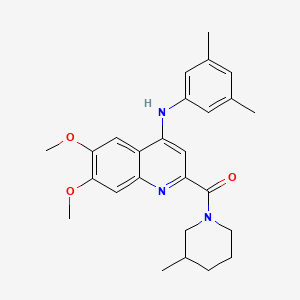

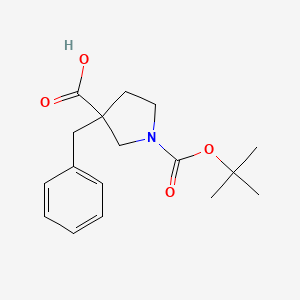

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

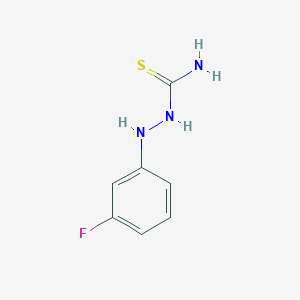

3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O7 and its molecular weight is 518.526. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Characterization

- Metabolism in Liver Microsomes and Hepatocytes : A study on the metabolism of prazosin, which shares structural similarities with the compound , revealed its biotransformation in liver microsomes and cryopreserved hepatocytes across various species. Major pathways include demethylation, amide hydrolysis, and O-glucuronidation. The research uncovered new metabolites, highlighting the compound's potential for bioactivation through metabolism of the furan ring to a reactive intermediate (Erve et al., 2007).

Chemical and Optical Properties

- Luminescent Properties and Electron Transfer : Piperazine-substituted naphthalimide compounds, related in structure, exhibited fluorescence quantum yields influenced by pH, suggesting applications in pH probes and demonstrating the fluorescence quenching via photo-induced electron transfer (PET) processes (Gan et al., 2003).

Synthetic Applications

Synthesis of Fluorescent Ligands : The creation of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety has been explored. These derivatives show high affinity for 5-HT(1A) receptors and exhibit distinct fluorescence properties, suggesting utility in receptor visualization and possibly in other molecular imaging applications (Lacivita et al., 2009).

Brønsted Acid-mediated Cyclization : An alternative synthetic approach has been developed for creating N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically relevant compounds. This method illustrates the compound's versatility in chemical synthesis, offering pathways to various pharmacologically active molecules (Rao & Ramanathan, 2017).

Pharmaceutical Development

- Anti-Tuberculosis Analogs : The synthesis of analogs of a lead anti-tuberculosis compound featuring the furan-piperazine motif has been optimized to improve bioavailability while maintaining potent anti-tuberculosis activity. These efforts aim to overcome challenges related to rapid metabolic cleavage and poor absorption, underlining the compound's potential in drug development (Tangallapally et al., 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol, followed by cyclization with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "4-(chloromethyl)benzyl alcohol", "6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid", "Step 2: Synthesis of 4-(chloromethyl)benzyl alcohol", "Step 3: Condensation of 4-(furan-2-carbonyl)piperazine-1-carboxylic acid with 4-(chloromethyl)benzyl alcohol using DCC and DMAP as catalysts in DMF to form 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol", "Step 4: Cyclization of 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl alcohol with 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in methanol using NaHCO3 as a base to form 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione", "Step 5: Purification of the product using DCM and diethyl ether", "Step 6: Acidification of the product using HCl to obtain the final compound" ] } | |

Número CAS |

951546-01-3 |

Fórmula molecular |

C27H26N4O7 |

Peso molecular |

518.526 |

Nombre IUPAC |

3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-6,7-dimethoxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H26N4O7/c1-36-22-14-19-20(15-23(22)37-2)28-27(35)31(25(19)33)16-17-5-7-18(8-6-17)24(32)29-9-11-30(12-10-29)26(34)21-4-3-13-38-21/h3-8,13-15H,9-12,16H2,1-2H3,(H,28,35) |

Clave InChI |

FKRBEMANNKLRNA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanol](/img/structure/B2511032.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)